4-(2,3-Dihydroxyphenyl)butanoic acid

Description

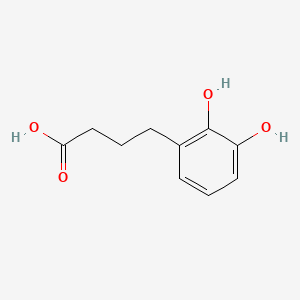

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-8-5-1-3-7(10(8)14)4-2-6-9(12)13/h1,3,5,11,14H,2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRBCHYOXNWMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-(2,3-dihydroxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-dihydroxyphenyl)butanoic acid is a phenolic acid derivative with potential applications in pharmaceutical and life sciences research. As with any compound of interest, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing effective delivery mechanisms, and developing analytical methods. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential biological significance based on the known activities of related phenolic acids.

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in publicly available literature, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

| Property | Predicted Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Melting Point | Not available (predicted to be a solid at room temperature) |

| Boiling Point | Not available |

| Water Solubility | Moderately soluble (presence of polar hydroxyl and carboxylic acid groups) |

| pKa | ~4-5 (for the carboxylic acid), ~9-10 (for the phenolic hydroxyl groups) |

| LogP | ~1.5 - 2.0 |

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of this compound requires empirical determination of its physicochemical properties. The following are standard experimental protocols that can be employed.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1][2][3][4][5] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for formulation and in-vitro assay development.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, accurately weighed amount of this compound is added to a known volume of the solvent in a vial at a controlled temperature.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) until equilibrium is reached (typically several hours).

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][7][8][9][10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[11][12]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid. The pKa values of the phenolic hydroxyl groups can be determined if the titration is continued to higher pH values.[11][12]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).[13][14][15]

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Plausible Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 2,3-dimethoxybenzaldehyde. This multi-step synthesis involves a Wittig reaction, followed by reduction and subsequent demethylation.

Caption: Plausible synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While specific biological activities of this compound are not well-documented, its structural similarity to other phenolic acids suggests it may possess similar biological functions. Phenolic acids are known to exhibit a wide range of activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[16]

The antioxidant activity of phenolic acids is primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[16] This activity is often linked to the modulation of cellular signaling pathways involved in oxidative stress response, such as the Nrf2-Keap1 pathway.

References

- 1. pennwest.edu [pennwest.edu]

- 2. byjus.com [byjus.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. quora.com [quora.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. acdlabs.com [acdlabs.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Characterization of 4-(2,3-dihydroxyphenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 4-(2,3-dihydroxyphenyl)butanoic acid. Due to the limited availability of published experimental data for this specific isomer, this document presents a compilation of predicted spectroscopic data and detailed, robust experimental protocols based on established principles of organic chemistry and data from analogous phenolic compounds. The methodologies outlined herein are intended to serve as a foundational reference for researchers engaged in the synthesis, purification, and characterization of this and similar molecules. This guide includes predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside standardized protocols for these analytical techniques. Visual diagrams of key workflows are provided to facilitate experimental design and execution.

Introduction

This compound is a phenolic acid derivative with potential applications in pharmacology and materials science, owing to its catechol moiety and carboxylic acid functional group. The precise characterization of its chemical structure is paramount for understanding its biological activity, chemical reactivity, and for ensuring purity and consistency in research and development. This guide details the necessary analytical techniques and expected outcomes for the comprehensive structural elucidation of this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are estimated based on computational models and data from structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 135-140 °C (estimated) |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| pKa | ~4.5 (carboxylic acid), ~9.5, ~11.5 (phenolic hydroxyls) |

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | br s | 1H | -COOH |

| ~8.8 | br s | 1H | Ar-OH |

| ~8.6 | br s | 1H | Ar-OH |

| ~6.65 | t, J=7.8 Hz | 1H | Ar-H |

| ~6.58 | dd, J=7.8, 1.5 Hz | 1H | Ar-H |

| ~6.49 | dd, J=7.8, 1.5 Hz | 1H | Ar-H |

| ~2.60 | t, J=7.5 Hz | 2H | -CH₂-Ar |

| ~2.20 | t, J=7.4 Hz | 2H | -CH₂-COOH |

| ~1.80 | quintet, J=7.5 Hz | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~174.5 | -COOH |

| ~145.0 | Ar-C-OH |

| ~144.8 | Ar-C-OH |

| ~128.5 | Ar-C |

| ~119.0 | Ar-CH |

| ~116.5 | Ar-CH |

| ~115.8 | Ar-CH |

| ~33.5 | -CH₂-COOH |

| ~29.0 | -CH₂-Ar |

| ~26.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500-3300 | Broad, Strong | O-H stretch (phenolic) |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid)[1][2] |

| ~2940 | Medium | C-H stretch (aliphatic) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid)[1][2] |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether/phenol) |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

|---|---|

| 195.06 | [M-H]⁻ |

| 151.07 | [M-H-CO₂]⁻ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene, followed by Clemmensen reduction and subsequent demethylation.

Purification: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Procedure: a. Dissolve the crude product in a minimal amount of the mobile phase. b. Load the solution onto the pre-equilibrated silica gel column. c. Elute the compound using the solvent gradient. d. Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify fractions containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

4.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional but recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

4.3.2. IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.

-

Instrumentation: An ATR-FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

4.3.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent such as methanol.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion.

4.3.4. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Purpose: To assess the purity of the compound.

4.3.5. Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline solid into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus.

-

Procedure: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of modern analytical techniques. This guide provides a comprehensive framework of the expected spectroscopic data and detailed experimental protocols necessary for its synthesis and characterization. While the data presented is predictive, it offers a robust starting point for researchers and is based on well-established chemical principles. The successful application of these methods will ensure the unambiguous identification and purity assessment of the target molecule, which is a critical step in any subsequent scientific investigation or development process.

References

In-depth Technical Guide: Biological Activity of 4-(2,3-dihydroxyphenyl)butanoic acid

A comprehensive review of the current scientific literature reveals a significant lack of specific data on the biological activity, mechanisms of action, and therapeutic potential of 4-(2,3-dihydroxyphenyl)butanoic acid. While the broader class of phenolic and butanoic acids has been the subject of extensive research, this particular isomer appears to be largely uncharacterized in publicly available scientific databases and publications.

This guide aims to provide a transparent overview of the available information, highlight the current knowledge gap, and offer context based on structurally related compounds.

Current State of Research

As of late 2025, dedicated studies on the biological effects of this compound are not present in prominent scientific literature databases. Searches for its specific activity, including quantitative data on efficacy, detailed experimental protocols, and associated signaling pathways, did not yield any relevant results.

Insights from Structurally Related Compounds

While direct information is unavailable, the biological activities of other dihydroxyphenyl and hydroxyphenyl butanoic acid derivatives may offer some preliminary hypotheses for future research. It is crucial to note that even minor changes in the position of hydroxyl groups on the phenyl ring can dramatically alter the biological and toxicological properties of a compound.

For context, related compounds have been investigated for various activities:

-

Antioxidant Properties: Phenolic compounds, particularly those with catechol (1,2-dihydroxybenzene) moieties, are often potent antioxidants. The dihydroxy- E-caffeic acid, for example, is a well-known antioxidant. The presence of the 2,3-dihydroxyphenyl group in the target compound suggests potential radical scavenging activity.

-

Anti-inflammatory Effects: Some benzenesulfonamide derivatives of butanoic acid have shown in vivo anti-inflammatory activity. For instance, certain compounds have been reported to inhibit carrageenan-induced rat-paw edema.

-

Antimicrobial Activity: Various derivatives of butanoic acid have been synthesized and tested for their antimicrobial properties against a range of bacteria and fungi.

It is important to reiterate that these are general activities of related but distinct molecules and should not be directly extrapolated to this compound without experimental validation.

Future Research Directions

The absence of data on this compound presents a clear opportunity for novel research. A logical workflow for characterizing its biological activity would involve a series of in vitro and in vivo studies.

Proposed Initial Screening Workflow

The following diagram illustrates a potential experimental workflow for the initial biological characterization of this compound.

The Elusive Presence of 4-(2,3-dihydroxyphenyl)butanoic Acid in the Plant Kingdom: A Review of Current Knowledge

For Immediate Release

A comprehensive review of scientific literature reveals a significant gap in the understanding of 4-(2,3-dihydroxyphenyl)butanoic acid within the plant kingdom. Despite extensive searches of metabolic databases and phytochemical literature, there is currently no direct evidence to confirm the natural occurrence, biosynthetic pathways, or physiological roles of this specific phenolic acid in plant species. This whitepaper summarizes the current state of knowledge and outlines potential avenues for future research.

Introduction

Phenolic acids are a diverse group of secondary metabolites found throughout the plant kingdom, playing crucial roles in growth, development, and defense. While many dihydroxyphenyl derivatives have been identified and characterized in plants, the specific isomer this compound remains conspicuously absent from the body of scientific literature. This document aims to provide researchers, scientists, and drug development professionals with a thorough overview of the current void in information regarding this compound's presence and function in plants.

Search for Natural Occurrence: An Overview

An exhaustive search of phytochemical databases and scientific publications was conducted to identify any plant species reported to contain this compound. This investigation yielded no direct reports of its isolation or identification from any plant source. While structurally similar compounds, such as 4-(3,4-dihydroxyphenyl)butanoic acid and other phenolic acids, are well-documented, the 2,3-dihydroxy isomer has not been identified. This suggests that if the compound is present in plants, it is likely in concentrations below the detection limits of standard analytical techniques or is a rare metabolite with a very restricted distribution.

Biosynthetic Pathways: A Theoretical Perspective

In the absence of direct evidence, any discussion of the biosynthesis of this compound in plants is purely speculative. Phenylpropanoid and related metabolic pathways are the primary routes for the synthesis of phenolic compounds in plants. A hypothetical biosynthetic route could potentially involve the hydroxylation of 4-phenylbutanoic acid or the modification of other existing phenolic precursors. However, no known enzymatic activities or gene clusters have been associated with the production of this specific isomer.

To illustrate a potential, yet unconfirmed, logical relationship for the formation of such a compound, a generalized diagram of the phenylpropanoid pathway leading to various phenolic acids is presented below. It is critical to note that the pathway to this compound is not established and is included here for conceptual purposes only.

Caption: A simplified and hypothetical metabolic pathway illustrating the potential origin of this compound from the central phenylpropanoid pathway. The pathway to this specific compound is currently unconfirmed.

Quantitative Data and Experimental Protocols: A Notable Absence

Consistent with the lack of confirmed natural occurrence, there is no quantitative data available on the concentration of this compound in any plant tissues. Consequently, there are no established and validated experimental protocols for the extraction, detection, and quantification of this specific compound from plant matrices.

For researchers interested in exploring the potential presence of this molecule, a general workflow for the analysis of phenolic acids from plant material is proposed. This should be considered a starting point for method development, as optimization would be necessary.

Caption: A generalized experimental workflow for the analysis of phenolic compounds in plants. This serves as a template for developing a method to search for this compound.

Signaling Pathways and Physiological Roles

Given that the presence of this compound in plants has not been established, there is no information regarding its potential involvement in any signaling pathways or its physiological functions. Research into the biological activities of other dihydroxyphenyl compounds suggests that if this molecule were present, it could potentially exhibit antioxidant, allelopathic, or defense-related properties.

Conclusion and Future Directions

-

Targeted Metabolomic Screening: Utilizing high-sensitivity analytical platforms (e.g., UPLC-QTOF-MS) to screen a wide variety of plant species, particularly those known to produce a diversity of phenolic compounds, for the presence of this specific isomer.

-

Synthesis of Analytical Standards: The chemical synthesis of an authentic standard of this compound is a critical prerequisite for its unambiguous identification and quantification in plant extracts.

-

Exploration of Biosynthetic Genes: If the compound is discovered in a particular plant species, subsequent research should focus on identifying the genes and enzymes responsible for its biosynthesis through transcriptomic and genomic approaches.

The exploration of novel plant metabolites is essential for the discovery of new bioactive compounds with potential applications in medicine and agriculture. The current lack of information on this compound highlights a frontier in phytochemical research, inviting scientists to investigate its potential existence and role in the plant kingdom.

A Comprehensive Technical Guide on 4-(2,3-dihydroxyphenyl)butanoic Acid as a Microbial Metabolite of Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds abundant in plant-based foods, are extensively metabolized by the gut microbiota into a variety of smaller phenolic acids. These metabolites are often more bioavailable than their parent compounds and are thought to contribute significantly to the health benefits associated with flavonoid consumption. This technical guide provides an in-depth exploration of 4-(2,3-dihydroxyphenyl)butanoic acid, a key microbial metabolite of flavan-3-ols. We will delve into its formation, analytical quantification, and potential biological activities, with a focus on its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

The human gut microbiome plays a pivotal role in the metabolism of dietary compounds that are not absorbed in the upper gastrointestinal tract. Flavan-3-ols, a subclass of flavonoids found in tea, cocoa, grapes, and various fruits, are prominent examples of such compounds.[1] While monomeric flavan-3-ols like catechin and epicatechin can be partially absorbed in the small intestine, a significant portion, along with their oligomeric and polymeric forms (proanthocyanidins), reaches the colon. Here, they are transformed by the resident microbiota into a series of smaller, more readily absorbable phenolic compounds.[1][2]

One such group of metabolites are the phenyl-γ-valerolactones and their subsequent ring-fission products, the phenylvaleric acids. Further microbial degradation of these intermediates leads to the formation of various phenolic acids, including 4-(dihydroxyphenyl)butanoic acid isomers. This guide will specifically focus on this compound, providing a detailed overview of its generation from parent flavonoids and its potential physiological relevance.

Microbial Metabolism of Flavan-3-ols to 4-(dihydroxyphenyl)butanoic acid

The biotransformation of flavan-3-ols by the gut microbiota is a complex, multi-step process involving various enzymatic reactions. The initial and critical step is the cleavage of the C-ring of the flavan-3-ol structure.[3] This is followed by a series of reactions including lactonization, dehydroxylation, and side-chain degradation.

A proposed metabolic pathway for the formation of dihydroxyphenyl)butanoic acid from flavan-3-ols is as follows:

-

C-ring cleavage: The heterocyclic C-ring of the flavan-3-ol monomer or procyanidin is opened by microbial enzymes to form a diphenylpropan-2-ol derivative.[3]

-

Lactonization: This intermediate undergoes lactonization to form phenyl-γ-valerolactones.

-

Valerolactone ring opening and side-chain degradation: The valerolactone ring is subsequently opened, and the five-carbon side chain can be shortened through β-oxidation, leading to the formation of phenylbutanoic acids.

-

Hydroxylation/Dehydroxylation: The hydroxylation pattern of the resulting phenylbutanoic acid is dependent on the hydroxylation of the original B-ring of the flavan-3-ol and subsequent microbial dehydroxylation reactions.

While 2-(3,4-dihydroxyphenyl)acetic acid and 5-(3,4-dihydroxyphenyl)-γ-valerolactone have been identified as major metabolites of procyanidin dimers, the formation of various dihydroxyphenylbutanoic acid isomers is also plausible.[4][5] The specific isomer, this compound, would arise from flavan-3-ols possessing a dihydroxylated B-ring at positions 3' and 4', which then undergo microbial modifications.

Quantitative Data on Metabolite Formation

The quantitative conversion of flavan-3-ols to their microbial metabolites can vary significantly depending on the specific parent compound, the composition of the individual's gut microbiota, and the in vitro or in vivo experimental conditions. The following table summarizes representative data on the formation of related dihydroxyphenyl metabolites from the in vitro fermentation of flavan-3-ols with human fecal microbiota. While specific data for this compound is limited, the presented data for closely related compounds provides a valuable reference.

| Parent Compound | Metabolite | Concentration (µM) after 24h Fermentation | Molar Yield (%) | Reference |

| Procyanidin Dimers | 2-(3,4-dihydroxyphenyl)acetic acid | ~12.0 | ~12 (assuming 2 moles of metabolite per mole of dimer) | [5] |

| (+)-Catechin | 5-(3',4'-dihydroxyphenyl)-γ-valerolactone | Data not explicitly provided in µM | - | [3] |

| (+)-Catechin | 4-hydroxy-(3',4'-dihydroxyphenyl)-valeric acid | Data not explicitly provided in µM | - | [3] |

Note: Molar yield is calculated based on the initial concentration of the parent compound and the final concentration of the metabolite. The yield of phenylacetic acids from procyanidins is notable, suggesting that shorter-chain phenolic acids are significant end-products of flavan-3-ol metabolism.

Experimental Protocols

In Vitro Fermentation of Flavan-3-ols with Human Fecal Microbiota

This protocol describes a general procedure for the anaerobic fermentation of flavan-3-ols using human fecal samples to simulate colonic metabolism.

Materials:

-

Flavan-3-ol standards (e.g., (+)-catechin, (-)-epicatechin, procyanidin B2)

-

Anaerobic growth medium (e.g., basal medium containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

-

Fresh human fecal samples from healthy donors

-

Anaerobic chamber or system

-

Sterile, anaerobic tubes or vials

-

Incubator

Procedure:

-

Preparation of Fecal Slurry:

-

Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic buffer inside an anaerobic chamber.

-

Filter the slurry through several layers of cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Dispense the prepared fecal slurry into sterile, anaerobic tubes containing the anaerobic growth medium.

-

Add the flavan-3-ol substrate to the desired final concentration (e.g., 50-100 µM).

-

Include a control group without the flavan-3-ol substrate.

-

-

Incubation:

-

Incubate the tubes anaerobically at 37°C for a specified time course (e.g., 0, 6, 12, 24, 48 hours).

-

-

Sample Collection and Processing:

-

At each time point, remove an aliquot of the fermentation culture.

-

Immediately stop the microbial activity by adding a quenching solvent (e.g., ice-cold methanol or acetonitrile) and/or by flash-freezing in liquid nitrogen.

-

Centrifuge the samples to pellet the bacterial cells and debris.

-

Collect the supernatant for metabolite analysis.

-

Quantification of this compound by UPLC-QTOF-MS/MS

This protocol outlines a method for the identification and quantification of this compound in fermentation samples using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry.

Instrumentation:

-

UPLC system with a reverse-phase C18 column

-

QTOF mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Authentic standard of this compound (if available) or a closely related isomer for reference.

Procedure:

-

Sample Preparation:

-

Thaw the collected fermentation supernatants.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and enrich the phenolic acid fraction.

-

Evaporate the solvent and reconstitute the residue in a suitable injection solvent (e.g., 10% ACN in water with 0.1% formic acid).

-

-

UPLC Conditions:

-

Column: Acquity UPLC BEH C18 column (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: A linear gradient from 5-95% B over a suitable time to achieve separation of isomers.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 1-5 µL

-

-

QTOF-MS/MS Conditions:

-

Ionization Mode: ESI negative

-

Scan Range: m/z 50-1000

-

MS/MS Fragmentation: Use collision-induced dissociation (CID) to obtain fragment ions for structural confirmation. The precursor ion for this compound (C10H12O4) is m/z 195.0663 [M-H]-.

-

Data Acquisition: Acquire data in both full scan MS and targeted MS/MS modes.

-

-

Quantification:

-

Generate a calibration curve using the authentic standard.

-

Quantify the analyte in the samples by comparing its peak area to the calibration curve.

-

If an authentic standard is not available, semi-quantification can be performed using a standard of a structurally similar compound.

-

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the broader class of flavonoid-derived phenolic acids has been shown to possess various bioactive properties, including antioxidant and anti-inflammatory effects. Two key signaling pathways that are often modulated by such compounds are the NF-κB and Keap1-Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many natural compounds, including phenolic acids, have been shown to inhibit this pathway at various steps.[1][6][7][8]

Activation of the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. In response to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective enzymes. Several natural compounds are known to activate this pathway.[9][10][11][12][13][14][15]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the formation and biological activity of this compound from flavonoids.

Conclusion

This compound is a microbially-derived metabolite of dietary flavan-3-ols. Understanding its formation, bioavailability, and biological activity is crucial for elucidating the mechanisms behind the health benefits of flavonoid-rich foods. The experimental protocols and analytical methods described in this guide provide a framework for researchers to further investigate this and other related phenolic acid metabolites. Future research should focus on obtaining more precise quantitative data for the conversion of various flavan-3-ols to this compound and on directly assessing its impact on key cellular signaling pathways, such as the NF-κB and Keap1-Nrf2 pathways, to validate its potential as a bioactive compound. This knowledge will be invaluable for the development of novel functional foods and therapeutic agents.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 3. The Donor-Dependent and Colon-Region-Dependent Metabolism of (+)-Catechin by Colonic Microbiota in the Simulator of the Human Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Procyanidin dimers are metabolized by human microbiota with 2-(3,4-dihydroxyphenyl)acetic acid and 5-(3,4-dihydroxyphenyl)-gamma-valerolactone as the major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the Keap1-Nrf2 pathway by... | F1000Research [f1000research.com]

An In-depth Technical Guide on 4-(2,3-dihydroxyphenyl)butanoic acid

A comprehensive review of the available literature and a prospective analysis of a novel compound.

Executive Summary

A thorough review of scientific literature reveals a notable absence of studies specifically detailing the synthesis, properties, and biological activities of 4-(2,3-dihydroxyphenyl)butanoic acid. While its isomer, 4-(3,4-dihydroxyphenyl)butanoic acid, is documented, the 2,3-dihydroxyphenyl variant remains an uncharacterized molecule. This technical guide addresses this knowledge gap by proposing a viable synthetic pathway, predicting its potential biological significance based on structurally analogous compounds, and providing detailed hypothetical experimental protocols. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this novel chemical entity.

Proposed Synthesis of this compound

Given the lack of published methods for the synthesis of this compound, a plausible multi-step synthetic route is proposed, commencing from the commercially available starting material, 2,3-dimethoxybenzaldehyde. This pathway involves a Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation and subsequent demethylation to yield the target compound.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the resulting solution back to 0 °C and add a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of Ethyl 3-(2,3-dimethoxyphenyl)propanoate

-

Dissolve ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate (1.0 eq) in ethanol.

-

Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the desired product.

Step 3: Synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol

-

To a stirred solution of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 3-(2,3-dimethoxyphenyl)propanoate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

Step 4: Synthesis of 3-(2,3-Dimethoxyphenyl)propyl tosylate

-

Dissolve 3-(2,3-dimethoxyphenyl)propan-1-ol (1.0 eq) in pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the mixture into ice-water and extract with diethyl ether (3x).

-

Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 5: Synthesis of 4-(2,3-Dimethoxyphenyl)butanenitrile

-

Dissolve 3-(2,3-dimethoxyphenyl)propyl tosylate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.5 eq) and stir the mixture at 60-70 °C for 12-16 hours.

-

Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 6: Synthesis of 4-(2,3-Dimethoxyphenyl)butanoic acid

-

Suspend 4-(2,3-dimethoxyphenyl)butanenitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1).

-

Heat the mixture at reflux for 12-24 hours until the reaction is complete.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 7: Synthesis of this compound

-

Dissolve 4-(2,3-dimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at -78 °C under an inert atmosphere.

-

Add boron tribromide (BBr3, 3.0 eq) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final product.

Predicted Biological Activities and Potential Mechanisms of Action

While no biological data exists for this compound, the activities of structurally similar compounds, such as other dihydroxyphenylalkanoic acids and butyrate derivatives, can provide valuable insights into its potential therapeutic applications.

Potential Antimicrobial and Anti-inflammatory Activity

Butyric acid and its derivatives are known to possess antimicrobial and anti-inflammatory properties.[1][2] The presence of the dihydroxyphenyl moiety may enhance these effects. Dihydroxyphenolic compounds are recognized for their antioxidant and radical scavenging activities.[3] The combination of the butyric acid chain and the catechol ring in this compound could result in a molecule with potent antimicrobial and anti-inflammatory effects.

Potential Signaling Pathway Modulation

Butyrate is a known inhibitor of histone deacetylases (HDACs), which play a crucial role in gene regulation.[4] Inhibition of HDACs can lead to the expression of genes involved in cell cycle arrest and apoptosis, suggesting a potential anti-cancer activity. It is plausible that this compound could also act as an HDAC inhibitor.

References

- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Short Chain Fatty Acid Butyrate Imprints an Antimicrobial Program in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Effects of 4-(2,3-dihydroxyphenyl)butanoic Acid and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the therapeutic effects of 4-(2,3-dihydroxyphenyl)butanoic acid is not currently available in the public domain. This guide provides an in-depth analysis of closely related structural analogs, 4-(4-hydroxyphenyl)butanoic acid and 4-(3,4-dihydroxyphenyl)butanoic acid, to infer potential therapeutic applications and mechanisms of action. The information presented herein is intended to serve as a foundation for future research into this class of compounds.

Introduction

Phenolic acids are a class of organic compounds that have garnered significant interest in the scientific community for their diverse biological activities. This guide focuses on the potential therapeutic effects of this compound. Due to the limited availability of specific data for this compound, we will explore the known biological activities and mechanisms of its structural isomers and related molecules. Specifically, this document will detail the potential antioxidant and anti-inflammatory properties of these compounds and discuss their application in advanced drug delivery systems.

The core structure, a phenylbutanoic acid, provides a scaffold that can be readily modified, and the presence of hydroxyl groups on the phenyl ring is often associated with the antioxidant and radical scavenging properties of these molecules. Understanding the therapeutic potential of closely related compounds can provide valuable insights for the future development and investigation of this compound.

Potential Therapeutic Effects of Structural Analogs

Based on studies of structurally similar compounds, this compound may possess antioxidant and anti-inflammatory properties.

4-(4-Hydroxyphenyl)butanoic Acid

This compound has been noted for its potential as a precursor in the synthesis of pharmaceuticals and is suggested to have antioxidant and anti-inflammatory properties[1].

Dihydroxyphenyl Compounds and Their General Mechanisms

Compounds containing a dihydroxyphenyl moiety are known to interact with various signaling pathways crucial in cellular responses to stress and inflammation. These include:

-

ERK/Akt Pathway: These kinases are central to regulating neuronal cell apoptosis. Interference with this pathway can lead to cell death, suggesting that compounds targeting this pathway could be relevant in neurodegenerative disease research[2].

-

NF-κB and MAPK Signaling: These pathways are critical in the inflammatory response. Modulation of these pathways can lead to a downregulation of inflammatory processes[3].

-

Nrf2/ARE Signaling Pathway: Activation of this pathway is a key cellular defense mechanism against oxidative stress. It leads to the upregulation of important antioxidant genes[4].

Quantitative Data from Analog Studies

Direct quantitative data on the therapeutic efficacy of this compound is not available. However, a study on a hydrogel incorporating 4-(4-hydroxyphenyl)butanoic acid for the controlled release of the antibiotic ciprofloxacin provides some quantitative insights into its application in drug delivery.

| Parameter | Value | Conditions | Reference |

| Ciprofloxacin Loading | >50% | Loading onto SPI-g-(AA-co-HPBA) hydrogel | [5] |

| Ciprofloxacin Absorption Time | High for 7-8 hours, saturation after 10 hours | Absorption onto SPI-g-(AA-co-HPBA) hydrogel | [5] |

| Zone of Inhibition (Ciprofloxacin-loaded hydrogel) | 2.9 cm | Against E. coli | [6] |

Experimental Protocols for Analog Studies

The following protocols are adapted from a study on a soy protein isolate-based hydrogel co-grafted with acrylic acid and 4-(4-hydroxyphenyl)butanoic acid for controlled drug delivery[6].

Microwave-Assisted Preparation of Hydrogel

-

Preparation of Soy Protein Isolate (SPI) Suspension: Add 1.00 g of SPI to 10 mL of double-distilled water (pH 9.0) in a dried microwave vial under argon purging.

-

Initial Microwave Irradiation: Irradiate the suspension in an Anton Paar microwave at 60 °C for 15 minutes.

-

Addition of Initiator Precursor: Stop the reaction and add sodium bisulfite (202.0 mg, 1.94 mmol) to the suspension at room temperature under argon purging.

-

Second Microwave Irradiation: Seal the vial and irradiate in the microwave (400 W) at 85 °C for 10 minutes.

-

Graft Copolymerization: To this solution, add acrylic acid, 4-(4-hydroxyphenyl)butanoic acid, N,N-methylene-bis-acrylamide (cross-linker), and potassium persulfate (initiator). The exact amounts are optimized based on the desired properties of the hydrogel.

-

Purification: The resulting hydrogel is extensively washed with protic solvents to remove any unreacted monomers and homopolymers.

In Vitro Drug Release Study

-

Loading of Ciprofloxacin: The prepared hydrogel is loaded with a solution of ciprofloxacin. The amount of drug loaded is quantified using LC-MS.

-

Release Study: The drug-loaded hydrogel is placed in a release medium (e.g., phosphate-buffered saline at pH 7.4) at 37 °C.

-

Sampling and Analysis: Aliquots of the release medium are withdrawn at predetermined time intervals, and the concentration of ciprofloxacin is measured using LC-MS to determine the release profile.

Antibacterial Activity Assay (Well Diffusion Method)

-

Bacterial Culture: A lawn of E. coli is prepared on an agar plate.

-

Well Preparation: Wells are created in the agar.

-

Sample Application: The wells are filled with the ciprofloxacin-loaded hydrogel, a control hydrogel without the drug, and a solution of neat ciprofloxacin.

-

Incubation: The plate is incubated to allow for bacterial growth and diffusion of the drug.

-

Measurement: The diameter of the zone of inhibition (the area where bacterial growth is prevented) around each well is measured.

Visualizations of Potential Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by phenolic compounds and may be relevant to the biological activity of this compound and its analogs.

Caption: Simplified ERK/Akt signaling pathway involved in cell survival and proliferation.

Caption: Overview of the NF-κB signaling pathway in inflammation.

Caption: The Nrf2-Keap1 pathway for antioxidant defense.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is lacking, the available data on its structural analogs suggest that it is a promising candidate for further investigation. The presence of the dihydroxyphenyl moiety points towards potential antioxidant and anti-inflammatory activities, likely mediated through the modulation of key signaling pathways such as ERK/Akt, NF-κB, and Nrf2.

Future research should focus on the synthesis and in vitro characterization of this compound to evaluate its antioxidant and anti-inflammatory properties directly. Subsequent preclinical studies could then explore its efficacy and safety in relevant disease models. Furthermore, its potential for incorporation into novel drug delivery systems, as demonstrated for its 4-hydroxy analog, warrants exploration to enhance its bioavailability and therapeutic potential. This foundational work will be critical in elucidating the full therapeutic scope of this and related compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]

- 5. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In Vitro Mechanism of Action of 4-(2,3-Dihydroxyphenyl)butanoic Acid: An Extrapolated Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies detailing the specific mechanism of action for 4-(2,3-dihydroxyphenyl)butanoic acid are not presently available in the public domain. This technical guide extrapolates the potential mechanisms of action based on the well-documented in vitro activities of structurally analogous catecholic compounds, including isomers and other dihydroxyphenyl derivatives. The information presented herein is intended to provide a theoretical framework for future research and should not be considered as established fact for this compound.

Executive Summary

This compound is a phenolic compound featuring a catechol (2,3-dihydroxyphenyl) moiety. Based on the known biological activities of structurally related catechols, its in vitro mechanism of action is likely multifaceted, primarily revolving around its antioxidant, anti-inflammatory, and enzyme inhibitory properties. This guide synthesizes the available data on analogous compounds to propose a putative mechanistic profile for this compound, providing a foundation for targeted in vitro investigation.

Proposed Mechanisms of Action

The core functional group of this compound is the catechol ring, which is known to be redox-active. This structure suggests three primary areas of in vitro activity:

-

Antioxidant and Radical Scavenging Activity: The presence of two adjacent hydroxyl groups on the phenyl ring allows for the donation of hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

-

Anti-inflammatory Effects: By modulating key inflammatory pathways, catecholic compounds can reduce the production of pro-inflammatory mediators.

-

Enzyme Inhibition: The dihydroxyphenyl structure is a common pharmacophore for the inhibition of various enzymes, including those involved in melanin synthesis and inflammation.

Antioxidant Activity

The antioxidant capacity of catechols is a well-established principle. The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, resulting in the formation of a more stable phenoxyl radical.

Experimental Protocols for Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of DPPH in the same solvent.

-

Mix the test compound dilutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate.

-

Allow the solution to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add dilutions of the test compound to the diluted ABTS•+ solution.

-

Measure the absorbance after a set incubation period (e.g., 6 minutes).

-

Calculate the percentage of inhibition.

-

Expected Quantitative Data (Based on Analogous Compounds)

The following table summarizes typical antioxidant activity data for catecholic compounds.

| Compound | Assay | IC50 Value (µM) | Reference Compound |

| 3,4-Dihydroxyphenylacetic acid | DPPH | 15.2 | Ascorbic Acid |

| Caffeic Acid | DPPH | 8.5 | Ascorbic Acid |

| Protocatechuic Acid | ABTS | 12.7 | Trolox |

Anti-inflammatory Activity

Structurally similar compounds to this compound have demonstrated anti-inflammatory effects in vitro, primarily through the inhibition of key signaling pathways such as NF-κB and the reduction of pro-inflammatory mediators.

Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols for Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay in Macrophages (e.g., RAW 264.7):

-

Culture RAW 264.7 cells in a suitable medium.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After incubation (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the concentration-dependent inhibition of NO production.

-

-

Western Blot for Pro-inflammatory Proteins (e.g., COX-2, iNOS):

-

Treat cells as described in the NO production assay.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Quantify the band intensities to determine the effect on protein expression.

-

Expected Quantitative Data (Based on Analogous Compounds)

| Compound | Assay | Cell Line | Concentration | % Inhibition |

| 3,4-Dihydroxyphenylacetic acid | NO Production | RAW 264.7 | 50 µM | 60% |

| Caffeic Acid | COX-2 Expression | J774A.1 | 25 µM | 45% |

Enzyme Inhibition

The catechol moiety is a known inhibitor of several enzymes, particularly those with a metal center in their active site. Tyrosinase, a copper-containing enzyme involved in melanogenesis, is a common target for dihydroxyphenyl compounds.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for in vitro tyrosinase inhibition assay.

Experimental Protocol for Tyrosinase Inhibition Assay

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of the substrate, L-DOPA, in the same buffer.

-

Prepare various concentrations of the test compound.

-

In a 96-well plate, add the tyrosinase solution and the test compound dilutions.

-

Pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

Expected Quantitative Data (Based on Analogous Compounds)

| Compound | Enzyme | IC50 Value (µM) | Inhibition Type |

| 3-(2,4-dihydroxyphenyl)propanoic acid | Tyrosinase | 3.02 | Competitive |

| 4-(3,4-dihydroxyphenyl)butanoic acid | Tyrosinase | >100 | - |

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural similarity of this compound to other well-characterized catecholic compounds strongly suggests a multifaceted in vitro mechanism of action centered on antioxidant, anti-inflammatory, and enzyme inhibitory activities. The protocols and expected data presented in this guide provide a robust framework for initiating in vitro studies to elucidate the specific biological functions of this compound. Future research should focus on performing these assays to confirm the proposed mechanisms and to determine the specific potency (e.g., IC50 values) of this compound. Furthermore, investigation into its effects on other relevant cellular targets and pathways would be highly valuable for its potential development as a therapeutic agent.

The Enigmatic Molecule: A Technical Guide to 4-(2,3-dihydroxyphenyl)butanoic Acid

Introduction: 4-(2,3-dihydroxyphenyl)butanoic acid, a catechol-containing derivative of butanoic acid, represents a molecule of significant interest within the realms of medicinal chemistry and drug development. While its direct isolation from natural sources and specific biological functions are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds suggests a compelling potential for therapeutic applications. This technical guide provides a comprehensive overview of its plausible synthesis, theoretical characterization, and predicted biological activities, serving as a foundational resource for researchers and scientists in the field. The absence of direct experimental data necessitates a theoretical approach, grounded in established principles of organic chemistry and pharmacology.

Physicochemical and Spectroscopic Data (Theoretical)

Due to the limited availability of experimental data, the following tables summarize the predicted physicochemical properties and spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 196.073559 g/mol |

| Monoisotopic Mass | 196.073559 g/mol |

| Topological Polar Surface Area | 77.8 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 209 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.0 (s, 1H, -COOH), 8.8 (s, 1H, Ar-OH), 8.6 (s, 1H, Ar-OH), 6.6-6.8 (m, 3H, Ar-H), 2.5 (t, 2H, -CH₂-Ar), 2.2 (t, 2H, -CH₂-COOH), 1.8 (p, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.5 (-COOH), 145.2 (Ar-C-OH), 143.8 (Ar-C-OH), 131.5 (Ar-C), 119.0 (Ar-CH), 118.5 (Ar-CH), 115.8 (Ar-CH), 33.5 (-CH₂-COOH), 30.2 (-CH₂-Ar), 26.5 (-CH₂-CH₂-CH₂-) |

| Mass Spectrometry (ESI-) | m/z 195.0663 [M-H]⁻ |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step pathway commencing from the commercially available starting material, 2,3-dihydroxybenzaldehyde. The proposed route involves a Wittig reaction to introduce the butenoic acid side chain, followed by catalytic hydrogenation to yield the final saturated butanoic acid. Protection of the catechol hydroxyl groups is a critical consideration to prevent unwanted side reactions.

Experimental Protocols (Theoretical)

Step 1: Protection of 2,3-Dihydroxybenzaldehyde

-

To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the isopropylidene-protected 2,3-dihydroxybenzaldehyde.

Step 2: Wittig Reaction

-

Prepare the phosphonium ylide by treating (3-carboxypropyl)triphenylphosphonium bromide (1.1 eq) with a strong base such as sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

To the resulting ylide solution, add a solution of the protected 2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield the protected 4-(2,3-dihydroxyphenyl)but-2-enoic acid.

Step 3: Catalytic Hydrogenation

-

Dissolve the protected 4-(2,3-dihydroxyphenyl)but-2-enoic acid (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the protected this compound.[1][2][3][4][5]

Step 4: Deprotection

-

Dissolve the protected this compound in a mixture of THF and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with a mild base.

-

Extract the final product, this compound, with ethyl acetate. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure product.

Potential Biological Activities and Signaling Pathways

The catechol moiety is a well-known pharmacophore responsible for a range of biological activities, primarily due to its antioxidant and metal-chelating properties.[6][7][8] It is therefore plausible that this compound exhibits similar biological effects.

Antioxidant Activity: Catechols are potent radical scavengers, capable of donating hydrogen atoms to neutralize reactive oxygen species (ROS). This antioxidant capacity can be attributed to the stabilization of the resulting phenoxyl radical through resonance. The presence of a catechol structure suggests that this compound could play a role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Anti-inflammatory Activity: Chronic inflammation is often linked to oxidative stress. By reducing ROS levels, catechol-containing compounds can indirectly modulate inflammatory pathways. Furthermore, some phenolic acids have been shown to directly inhibit pro-inflammatory enzymes such as cyclooxygenases (COX).[9][10] The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

Disclaimer: The information provided in this technical guide regarding the synthesis, characterization, and biological activity of this compound is theoretical and based on established chemical and pharmacological principles. No direct experimental data for this specific compound has been found in the cited literature. This guide is intended for research and informational purposes only and should not be considered as experimentally validated data.

References

- 1. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reduction of Alkenes: Hydrogenation | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Synthesis and structure/antioxidant activity relationship of novel catecholic antioxidant structural analogues to hydroxytyrosol and its lipophilic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 4-(2,3-dihydroxyphenyl)butanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(2,3-dihydroxyphenyl)butanoic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of related compounds and foundational spectroscopic theory.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~8.5 - 9.5 | Singlet (broad) | 2H | Ar-OH |

| ~6.6 - 6.8 | Multiplet | 3H | Ar-H |

| ~2.5 - 2.7 | Triplet | 2H | Ar-CH₂- |

| ~2.1 - 2.3 | Triplet | 2H | -CH₂-COOH |

| ~1.7 - 1.9 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | -COOH |

| ~145 | Ar-C (C-OH) |

| ~143 | Ar-C (C-OH) |

| ~130 | Ar-C (quaternary) |

| ~119 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~35 | -CH₂-COOH |

| ~30 | Ar-CH₂- |

| ~25 | -CH₂-CH₂-CH₂- |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Strong, Broad | O-H stretch (phenolic) |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| 196 | [M]⁺ (Molecular Ion) |

| 178 | [M - H₂O]⁺ |

| 151 | [M - COOH]⁺ |

| 123 | [M - C₄H₇O₂]⁺ (loss of butanoic acid side chain) |

| 107 | [C₆H₅(OH)₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes.

-

EI: Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the high vacuum source where it is bombarded with electrons.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

CAS number and molecular formula for 4-(2,3-dihydroxyphenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 4-(2,3-dihydroxyphenyl)butanoic acid, including its chemical identifiers. It is important to note that while the fundamental chemical information is available, there is a notable scarcity of published in-depth experimental data, including specific signaling pathways and detailed experimental protocols, for this particular isomer. Consequently, to provide a valuable resource, this document also discusses the well-established biological activities of closely related butanoic acid derivatives, particularly their role as histone deacetylase (HDAC) inhibitors. The provided experimental methodologies and pathway diagrams are therefore illustrative, based on the activities of this broader class of compounds, and should be adapted for specific research on this compound.

Core Compound Identification

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 79638-23-6 | [1] |

| Molecular Formula | C10H12O4 | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| IUPAC Name | This compound | N/A |

Biological Context and Potential Mechanisms of Action